molecular formula C11H18N4 B3121845 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine CAS No. 295349-69-8

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B3121845
CAS No.: 295349-69-8
M. Wt: 206.29 g/mol
InChI Key: TUBDKBIRGSSPNK-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H18N4 It is a derivative of pyridine and piperazine, featuring a piperazine ring substituted with an ethyl group and attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloro-5-nitropyridine with N-ethylpiperazine. The process begins with the nucleophilic substitution of the chlorine atom by the piperazine ring, followed by the reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of Pd/C are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridines, depending on the specific reagents and conditions employed .

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
  • 6-(4-Propylpiperazin-1-yl)pyridin-3-amine
  • 6-(4-Butylpiperazin-1-yl)pyridin-3-amine

Uniqueness

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBDKBIRGSSPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine (1.4 g) and Raney-Nickel (140 mg) in MeOH (30 mL) is stirred for 10 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1) to afford the title compound as a purple oil: ESI-MS: 207.1 [MH]+; TLC: Rf=0.26 (DCM/MeOH/NH3aq, 94:5:1).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2.47 g (10 mmol) 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine and 0.247 g Pd/C (10%) in 25 ml methanol was treated with 1 bar hydrogen at room temperature for 2 h. After filtration the mixture was evaporated to dryness to yield 2.12 g (98%) of the title compound as colorless solid. (m/e): 207.3 (MH+; 100%).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.247 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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